molecular formula C18H23N5O2S B12244507 N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide

N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide

Cat. No.: B12244507
M. Wt: 373.5 g/mol
InChI Key: ATSYJXDDFVCETL-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring, a pyrrole ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects . The compound’s structure allows it to bind with high affinity to these receptors, influencing their function and potentially ameliorating cognitive deficits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide is unique due to its specific combination of functional groups and its high affinity for nicotinic acetylcholine receptors. This makes it a valuable tool for studying the pharmacology of these receptors and exploring potential therapeutic applications.

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

N,N-dimethyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-sulfonamide

InChI

InChI=1S/C18H23N5O2S/c1-21(2)26(24,25)23-12-15-10-22(11-16(15)13-23)18-9-8-17(19-20-18)14-6-4-3-5-7-14/h3-9,15-16H,10-13H2,1-2H3

InChI Key

ATSYJXDDFVCETL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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